molecular formula C24H21ClN4O3 B2636700 N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide CAS No. 1286697-51-5

N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B2636700
CAS No.: 1286697-51-5
M. Wt: 448.91
InChI Key: WQMNEIZJCJHBGE-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The exact method can vary depending on the specific substituents that are desired on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole features a fused two-ring system, consisting of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms. Depending on the specific substituents, the molecule may exhibit different degrees of planarity .


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, particularly due to the presence of the imidazole ring. The nitrogen atoms in the ring can act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Properties such as solubility, melting point, and reactivity can be influenced by the substituents on the benzimidazole ring .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some benzimidazole derivatives have been found to exhibit antimicrobial, antiviral, and antiparasitic activities .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure. Some benzimidazole derivatives are used as therapeutic drugs and are safe for human use under appropriate conditions, while others may be toxic .

Future Directions

Research into benzimidazole derivatives is ongoing, with many potential applications in medicinal chemistry. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzimidazole derivatives with improved potency and selectivity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxo-3H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-7-16(8-6-15)20-13-23(31)29(24-19(28-20)4-3-11-26-24)14-22(30)27-17-9-10-21(32-2)18(25)12-17/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMNEIZJCJHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N(C(=O)C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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